2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate
Description
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate is a highly fluorinated sulfonate ester characterized by an undecafluorohexyl chain (C6F11) attached to a trifluoromethanesulfonate (triflate) group. This structure confers exceptional hydrophobicity, chemical stability, and fluorophilicity, making it valuable in specialized applications such as:
- Fluorous-phase chemistry: Due to its strong affinity for fluorinated solvents .
- Alkylation reactions: The triflate group acts as a superior leaving group, enabling efficient nucleophilic substitutions under mild conditions .
- Surface modification: Potential use in creating water- and oil-repellent coatings, though environmental regulations may limit its industrial adoption .
Properties
CAS No. |
168632-11-9 |
|---|---|
Molecular Formula |
C7H2F14O3S |
Molecular Weight |
432.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2F14O3S/c8-2(9,1-24-25(22,23)7(19,20)21)3(10,11)4(12,13)5(14,15)6(16,17)18/h1H2 |
InChI Key |
OJCJXJDRDHYJSH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate typically involves the reaction of perfluorohexyl alcohol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process can be summarized as follows:
Reactants: Perfluorohexyl alcohol and trifluoromethanesulfonic anhydride.
Conditions: Anhydrous environment, typically at room temperature.
Product: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form perfluorohexyl alcohol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Perfluorohexyl alcohol and trifluoromethanesulfonic acid.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate has several applications in scientific research:
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl trifluoromethanesulfonate exerts its effects is primarily through its strong electron-withdrawing trifluoromethanesulfonate group. This group enhances the compound’s reactivity towards nucleophiles, making it a valuable reagent in various chemical reactions. The perfluoroalkyl chain imparts hydrophobic and lipophobic properties, influencing its interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and analogous fluorinated sulfonates:
Environmental and Regulatory Considerations
- Persistence : While shorter than PFOS (C8), the target compound’s C6 chain still raises concerns due to the stability of C–F bonds. Its triflate group, however, may hydrolyze faster than sulfonic acids, reducing environmental half-life .
- Regulatory Status: PFOS and related C8 compounds are restricted under the Stockholm Convention.
Industrial and Academic Use
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
